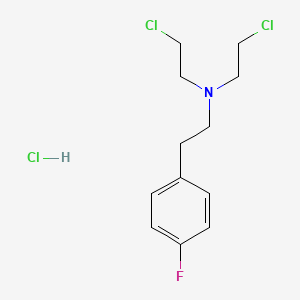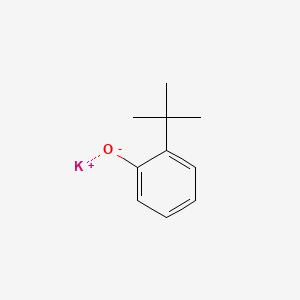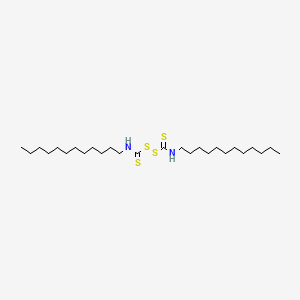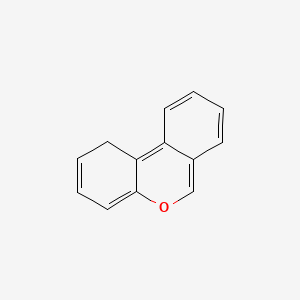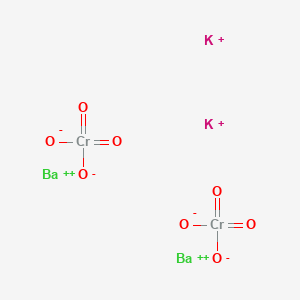![molecular formula C18H16IN B12645259 8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide CAS No. 17366-49-3](/img/structure/B12645259.png)
8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 143239 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in the synthesis of neural stem cells from human pluripotent stem cells. This compound has been extensively studied for its potential in regenerative medicine and neurobiology.
準備方法
The preparation of NSC 143239 involves several synthetic routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells. These cells are induced to form neural stem cells using a serum-free neural induction medium. This medium typically consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other reagents . The process is efficient and avoids the laborious steps of embryoid body formation and mechanical isolation of neural stem cells.
化学反応の分析
NSC 143239 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include disodium phosphonate and other phosphonate compounds . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
NSC 143239 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it plays a crucial role in the induction of neural stem cells, which are essential for studying cell fate specification, disease modeling, and drug screening . Additionally, NSC 143239 is being explored for its potential in treating neurological disorders and neurodegenerative diseases through neural stem cell transplantation .
作用機序
The mechanism of action of NSC 143239 involves its interaction with molecular targets and pathways that regulate neural stem cell differentiation. It primarily acts by inducing the expression of specific transcription factors and signaling molecules that promote the formation of neural stem cells from pluripotent stem cells . This process is crucial for the development of various neural cell types, including neurons, oligodendrocytes, and astrocytes.
類似化合物との比較
NSC 143239 can be compared with other compounds used in neural stem cell research, such as disodium phosphonate and other phosphonate derivatives . While these compounds share similar chemical properties, NSC 143239 is unique in its high efficiency and specificity in inducing neural stem cells from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and neurobiology.
Conclusion
NSC 143239 is a versatile compound with significant applications in various scientific fields. Its ability to efficiently induce neural stem cells from human pluripotent stem cells makes it a valuable asset in regenerative medicine and neurobiology. The compound’s unique properties and mechanisms of action highlight its potential for future research and therapeutic applications.
特性
CAS番号 |
17366-49-3 |
|---|---|
分子式 |
C18H16IN |
分子量 |
373.2 g/mol |
IUPAC名 |
8-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-13-16-8-4-3-7-15(16)12-18-17-9-5-2-6-14(17)10-11-19(13)18;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
InChIキー |
ACRGWRSFNGJAIX-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+]2CCC3=CC=CC=C3C2=CC4=CC=CC=C14.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


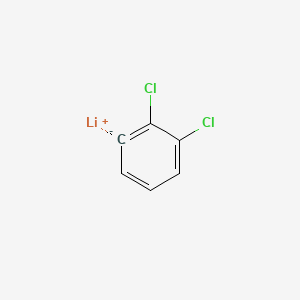

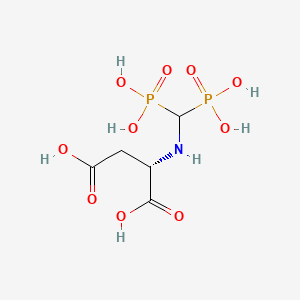
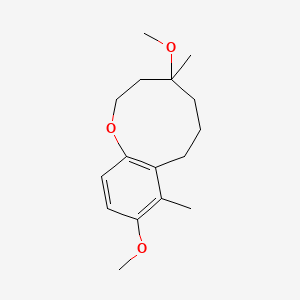
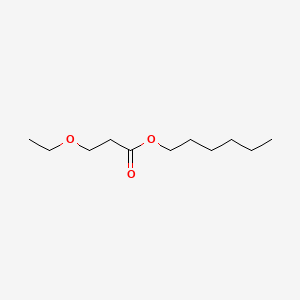

![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
